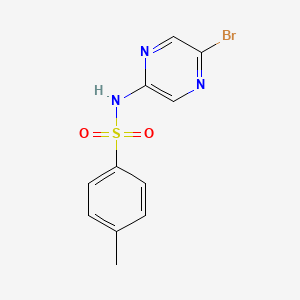

N-(5-溴吡嗪-2-基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide” is a chemical compound that likely contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms . Pyrazine derivatives have been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .

Synthesis Analysis

While specific synthesis methods for “N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide” were not found, pyrrolopyrazine derivatives, which also contain a pyrazine ring, can be synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Molecular Structure Analysis

The molecular structure of “N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide” likely includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .

科学研究应用

抗菌和抗炎应用

研究探索了 N-(5-溴吡嗪-2-基)-4-甲基苯磺酰胺及其衍生物的抗菌潜力,尤其是在炎症性疾病的背景下。Abbasi 等人 (2017) 的一项研究合成了带有 1,4-苯并二氧杂环的新磺酰胺,对各种革兰氏阳性和革兰氏阴性细菌菌株表现出良好的抑制活性。这些化合物还对脂氧合酶显示出良好的抑制活性,表明它们可用于治疗炎症性疾病 (Abbasi 等人,2017)。

抗癌特性

该化合物已被研究其潜在的抗癌特性。张等人 (2010) 描述了相关化合物的合成和抗癌特性,强调了其在癌症治疗中的潜力。同样,Gul 等人 (2018) 合成了具有显着抗癌作用的新型二苯磺酰胺,诱导癌细胞凋亡和自噬,并抑制某些同工酶中的碳酸酐酶 (Zhang 等人,2010);(Gul 等人,2018)。

HIV-1 感染预防

Cheng De-ju (2015) 报道,甲基苯磺酰胺衍生物(包括与 N-(5-溴吡嗪-2-基)-4-甲基苯磺酰胺相关的化合物)显示出作为靶向制剂在预防人类 HIV-1 感染中很有前途 (Cheng De-ju,2015)。

神经发生

与 N-(5-溴吡嗪-2-基)-4-甲基苯磺酰胺结构相似的化合物已被证明可以诱导神经发生。Jae-Yeon Shin 等人 (2015) 发现一种衍生物增加了大鼠神经干细胞中的神经发生,表明在神经退行性疾病中具有潜在应用 (Jae-Yeon Shin 等人,2015)。

抗胆碱酯酶和抗氧化活性

该化合物已被评估其抗胆碱酯酶和抗氧化活性。M. Mphahlele 等人 (2021) 合成了衍生物,并测试了它们对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制作用,以及通过各种检测的抗氧化作用 (M. Mphahlele 等人,2021)。

作用机制

Target of Action

Similar compounds have shown promising binding results with human matrix metalloproteinase 2 (mmp-2) and human matrix metalloproteinase 9 (mmp-9) .

Mode of Action

Molecular dynamics simulation outcomes showed that similar compounds could effectively bind to the previously proposed catalytic sites of both mmp-2 and mmp-9 enzymes with relatively stable statuses and good inhibitory binding abilities .

Biochemical Pathways

Compounds with similar structures have been shown to inhibit cell proliferation , suggesting that they may affect pathways related to cell growth and division.

Result of Action

Similar compounds have demonstrated effective cytotoxic ability in cell lines, including the jurkat, hela, and mcf-7 cells . They have also shown to effectively arrest cell cycle progression in the sub-G1 phase .

属性

IUPAC Name |

N-(5-bromopyrazin-2-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2S/c1-8-2-4-9(5-3-8)18(16,17)15-11-7-13-10(12)6-14-11/h2-7H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYZLFQXQXISAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(oxolane-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2709988.png)

![3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2709989.png)

![2-(2,4-difluorophenyl)-1-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709990.png)

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2709991.png)

![2-[(4-Benzyl-1-piperazinyl)carbonyl]-cyclohexanecarboxylic acid](/img/structure/B2709993.png)

![5-[2-(thiophen-2-yl)ethenyl]-4h-1,2,4-triazole-3-thiol](/img/structure/B2709995.png)

![4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/no-structure.png)

![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e]imidazo[1,2-c]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2710007.png)

![2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline](/img/structure/B2710009.png)

![METHYL 6,7-DIMETHOXY-4-[(3-METHOXYPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE](/img/structure/B2710011.png)